molecular formula C20H17ClN2O4 B380768 ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE

ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE

Cat. No.: B380768
M. Wt: 384.8g/mol
InChI Key: NLXOPPLHXOTQJP-UHFFFAOYSA-N
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Description

ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group, an ethyl ester, and a benzodioxin moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Benzodioxin Moiety: This involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Coupling Reactions: The benzodioxin moiety is then coupled with the chloroquinoline derivative using a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines in polar solvents such as DMF or DMSO.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylate derivatives: Various derivatives with different substituents on the quinoline core.

Uniqueness

ETHYL 8-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]QUINOLINE-3-CARBOXYLATE is unique due to the presence of the benzodioxin moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other quinoline derivatives.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8g/mol

IUPAC Name

ethyl 8-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoline-3-carboxylate

InChI

InChI=1S/C20H17ClN2O4/c1-2-25-20(24)14-11-22-19-13(4-3-5-15(19)21)18(14)23-12-6-7-16-17(10-12)27-9-8-26-16/h3-7,10-11H,2,8-9H2,1H3,(H,22,23)

InChI Key

NLXOPPLHXOTQJP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC=C2Cl

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC=C2Cl

Origin of Product

United States

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